4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide
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Description
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H27FN4O2 and its molecular weight is 434.515. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Research
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide, also known as a selective serotonin 1A (5-HT(1A)) molecular imaging probe, is used in Alzheimer's disease research. Its application in positron emission tomography (PET) allows for the quantification of 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This compound shows significantly decreased receptor densities in the hippocampi and raphe nuclei of Alzheimer's patients, correlating with worsening clinical symptoms and neuropathological loads (Kepe et al., 2006).
PET Tracers for Neuropsychiatric Disorders
This compound is being studied as a PET radioligand, particularly for its application in neuropsychiatric disorders. It has shown potential as a reversible, selective, and high-affinity 5-HT1A receptor antagonist with high brain uptake, slow brain clearance, and stability to defluorination, making it a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Serotonin 1A Receptor Imaging
The compound has been evaluated for its use in imaging serotonin 1A receptors in humans. It has been compared with other PET radioligands, demonstrating specific characteristics and potentials in serotonin receptor imaging. Its role in this area is crucial for understanding and diagnosing various psychiatric and neurological disorders (Choi et al., 2015).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism
In the context of chronic myelogenous leukemia treatment, this compound's derivatives have been studied for their metabolism in patients. Understanding the metabolic pathways of such antineoplastic tyrosine kinase inhibitors is crucial for optimizing their therapeutic efficacy and managing adverse effects (Gong et al., 2010).
Dopamine D(3) Receptor Ligands
The compound has been modified to create potent and selective dopamine D(3) receptor ligands. These modifications have led to the identification of high-affinity D(3) ligands, which are important for the development of new treatments for disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia (Leopoldo et al., 2002).
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O2/c1-32-24-7-3-2-6-22(24)29-13-15-30(16-14-29)23(20-5-4-12-27-17-20)18-28-25(31)19-8-10-21(26)11-9-19/h2-12,17,23H,13-16,18H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHSDGGRSCYUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(CNC(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.